Cas no 1006328-49-9 (4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine)
4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- <br>4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)py rimidine
- 4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine
- BBL040054
- 4-(difluoromethyl)-6-(1-ethyl-5-methyl-pyrazol-4-yl)-2-ethylsulfonyl-pyrimidine
- AKOS000311041
- EN300-229845
- 4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-2-ethylsulfonylpyrimidine
- 4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidine
- CS-0298204
- 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine
- 1006328-49-9
- STK349775
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- MDL: MFCD04970418
- Inchi: 1S/C13H16F2N4O2S/c1-4-19-8(3)9(7-16-19)10-6-11(12(14)15)18-13(17-10)22(20,21)5-2/h6-7,12H,4-5H2,1-3H3
- InChI Key: RIKDVBQUZAKKLJ-UHFFFAOYSA-N
- SMILES: S(CC)(C1=NC(C(F)F)=CC(C2C=NN(CC)C=2C)=N1)(=O)=O
Computed Properties
- Exact Mass: 330.09620326Da
- Monoisotopic Mass: 330.09620326Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 86.1Ų
4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM483517-1g |
4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine |
1006328-49-9 | 97% | 1g |
$381 | 2023-03-05 | |
| Enamine | EN300-229845-1g |
4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine |
1006328-49-9 | 1g |
$699.0 | 2023-09-15 | ||
| Enamine | EN300-229845-5g |
4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine |
1006328-49-9 | 5g |
$2028.0 | 2023-09-15 | ||
| Enamine | EN300-229845-10g |
4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine |
1006328-49-9 | 10g |
$3007.0 | 2023-09-15 | ||
| Enamine | EN300-229845-0.05g |
4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine |
1006328-49-9 | 95% | 0.05g |
$162.0 | 2024-06-20 | |
| Enamine | EN300-229845-0.1g |
4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine |
1006328-49-9 | 95% | 0.1g |
$241.0 | 2024-06-20 | |
| Enamine | EN300-229845-0.25g |
4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine |
1006328-49-9 | 95% | 0.25g |
$347.0 | 2024-06-20 | |
| Enamine | EN300-229845-0.5g |
4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine |
1006328-49-9 | 95% | 0.5g |
$546.0 | 2024-06-20 | |
| Enamine | EN300-229845-1.0g |
4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine |
1006328-49-9 | 95% | 1.0g |
$699.0 | 2024-06-20 | |
| Enamine | EN300-229845-2.5g |
4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine |
1006328-49-9 | 95% | 2.5g |
$1370.0 | 2024-06-20 |
4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine Suppliers
4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine
4-(Difluoromethyl)-2-(Ethanesulfonyl)-6-(1-Ethyl-5-Methyl-1H-Pyrazol-4-Yl)Pyrimidine: A Comprehensive Overview
The compound with CAS No 1006328-49-9, known as 4-(difluoromethyl)-2-(ethanesulfonyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidine, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a pyrimidine ring system, a difluoromethyl group, an ethanesulfonyl moiety, and a substituted pyrazole group. These structural features contribute to its unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the difluoromethyl group at the 4-position of the pyrimidine ring is intriguing, as fluorinated compounds are often associated with enhanced stability and bioavailability. Similarly, the ethanesulfonyl group at the 2-position may play a role in modulating the compound's solubility and reactivity.
The substitution pattern on the pyrimidine ring is critical for understanding this compound's potential applications. The 6-position is occupied by a 1-ethyl-5-methyl-1H-pyrazol-4-yl group, which introduces additional complexity to the molecule. Pyrazole rings are known for their ability to form hydrogen bonds and participate in π-interactions, making them valuable in medicinal chemistry for enhancing binding affinity to target proteins.
From a synthetic perspective, the construction of this molecule likely involves a series of multi-step reactions, including nucleophilic substitutions, condensations, and possibly Suzuki coupling or other cross-coupling reactions. The synthesis would require careful optimization to ensure high yields and purity, given the complexity of the structure.
Recent research has explored the biological activity of this compound in various assays. For instance, studies have demonstrated its potential as an inhibitor of certain kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in oncology for targeting cancer cells that exhibit uncontrolled growth due to overactive signaling pathways.
In addition to its enzymatic activity, this compound has shown promise in preclinical models for its ability to modulate other therapeutic targets. For example, investigations into its effects on ion channels or receptor interactions could pave the way for applications in neurodegenerative diseases or cardiovascular conditions.
The incorporation of fluorine atoms into organic molecules has been a focus of research due to their unique electronic properties and ability to enhance drug-like qualities such as lipophilicity and metabolic stability. In this compound, the difluoromethyl group may serve as a bioisostere or contribute to conformational rigidity, which can be advantageous in drug design.
Moreover, the ethanesulfonyl group is an interesting functional moiety that can act as an electrophilic center or participate in sulfonamide formation under certain conditions. This functionality could be exploited in designing prodrugs or delivery systems that release active metabolites upon enzymatic cleavage.
The substituted pyrazole moiety adds another layer of complexity to this molecule's interactions with biological systems. Pyrazoles are known for their versatility in forming hydrogen bonds and π-stacking interactions with proteins, making them valuable scaffolds for drug design.
In conclusion, CAS No 1006328-49-9 represents a sophisticated chemical entity with significant potential in drug discovery and development. Its unique structure combines several functional groups that contribute to its chemical diversity and biological activity. As research continues to uncover its full spectrum of applications, this compound stands as a testament to the ingenuity and precision required in modern medicinal chemistry.
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